molecular formula C10H13FN2 B186270 2-Fluoro-3-(piperidin-4-YL)pyridine CAS No. 161610-12-4

2-Fluoro-3-(piperidin-4-YL)pyridine

Cat. No. B186270
M. Wt: 180.22 g/mol
InChI Key: FVRBPDYSPMCVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(piperidin-4-YL)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring with a fluorine atom and a piperidine ring attached to it.

Mechanism Of Action

The mechanism of action of 2-Fluoro-3-(piperidin-4-YL)pyridine is not fully understood, but it is believed to work by binding to specific receptors in the body. The compound has been found to have a high affinity for certain receptors, including the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. Binding to these receptors can result in a range of biochemical and physiological effects.

Biochemical And Physiological Effects

Studies have shown that 2-Fluoro-3-(piperidin-4-YL)pyridine has a range of biochemical and physiological effects. The compound has been found to have a potent inhibitory effect on the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is important for cognitive function. The compound has also been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Fluoro-3-(piperidin-4-YL)pyridine in lab experiments is its high potency and selectivity. The compound has been found to have a high affinity for specific receptors, which makes it useful for studying the function of these receptors in the body. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Fluoro-3-(piperidin-4-YL)pyridine. One area of research is in the development of new drugs based on this compound. The high potency and selectivity of the compound make it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is in the study of the compound's mechanism of action. Further research is needed to fully understand how the compound works and how it can be used to target specific receptors in the body. Finally, research is needed to explore the potential applications of this compound in catalysis and the synthesis of other organic compounds.

Scientific Research Applications

2-Fluoro-3-(piperidin-4-YL)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in medicinal chemistry, where this compound has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a ligand in catalysis, as well as in the synthesis of other organic compounds.

properties

CAS RN

161610-12-4

Product Name

2-Fluoro-3-(piperidin-4-YL)pyridine

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

2-fluoro-3-piperidin-4-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2

InChI Key

FVRBPDYSPMCVLV-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=C(N=CC=C2)F

Canonical SMILES

C1CNCCC1C2=C(N=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-benzyloxycarbonyl-4-(2-fluoropyrid-3-yl)piperidine (0.36 g) in 5 mL of trifluoroacetic acid was heated to reflux for 30 minutes and evaporated. The residue thus obtained was dissolved in chloroform and evaporated. After repeating this process three times, the named product was obtained as an oil (0.64 g); MS: 181; NMR: 1.6-2.1 (m, 4), 3.0-3.4 (m, 5), 7.2-7.5 (m, 2), 7.8-7.9 (m, 4), 8.1 (m, 1), 8.2-8.8 (br, 2).
Name
1-benzyloxycarbonyl-4-(2-fluoropyrid-3-yl)piperidine
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

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